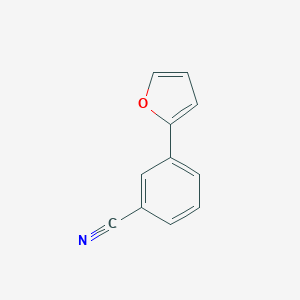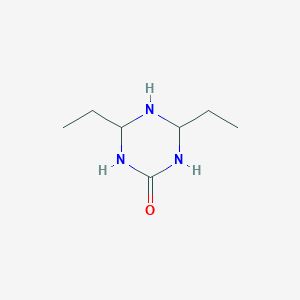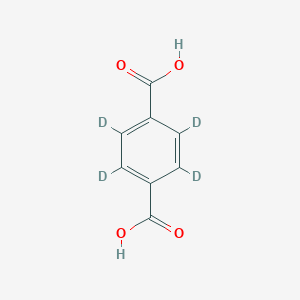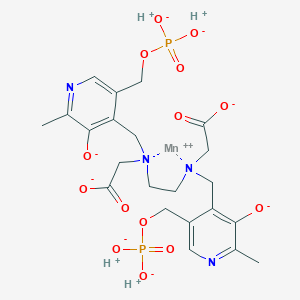
Manganese dipyridoxyl diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese dipyridoxyl diphosphate (MnDPDP) is a contrast agent used in magnetic resonance imaging (MRI). It is a chelated complex of manganese and dipyridoxyl diphosphate, which has a high affinity for hepatocytes. MnDPDP has been extensively studied for its potential use in liver imaging and as a therapeutic agent for liver diseases.
Wirkmechanismus
Manganese dipyridoxyl diphosphate works by binding to the hepatocytes in the liver, which have a high concentration of divalent metal ions. This binding results in a change in the magnetic properties of the liver tissue, which can be detected by MRI. Manganese dipyridoxyl diphosphate also has antioxidant properties, which may help to protect the liver from oxidative stress and damage.
Biochemische Und Physiologische Effekte
Manganese dipyridoxyl diphosphate has been shown to have minimal biochemical and physiological effects on the liver and other organs. It is rapidly eliminated from the body through the kidneys and does not accumulate in tissues. Studies have also shown that Manganese dipyridoxyl diphosphate does not affect liver function or cause any adverse reactions.
Vorteile Und Einschränkungen Für Laborexperimente
Manganese dipyridoxyl diphosphate has several advantages for lab experiments, including its high affinity for hepatocytes and its ability to enhance liver imaging. However, its use in lab experiments is limited by its high cost and the need for specialized equipment, such as an MRI machine.
Zukünftige Richtungen
There are several future directions for the use of Manganese dipyridoxyl diphosphate in scientific research. One potential area of study is the use of Manganese dipyridoxyl diphosphate in the diagnosis and treatment of liver diseases, such as cirrhosis and hepatitis. Another area of study is the development of new contrast agents that can target specific liver cells or tissues. Additionally, there is a need for further research into the long-term effects of Manganese dipyridoxyl diphosphate on liver function and overall health.
Synthesemethoden
Manganese dipyridoxyl diphosphate is synthesized by reacting manganese chloride with dipyridoxyl diphosphate in an aqueous solution. The resulting complex is purified and formulated for use in MRI.
Wissenschaftliche Forschungsanwendungen
Manganese dipyridoxyl diphosphate has been used in various scientific research applications, including liver imaging, liver disease diagnosis, and therapeutic treatment. Its high affinity for hepatocytes makes it an ideal contrast agent for liver imaging, allowing for enhanced visualization and detection of liver lesions and abnormalities. In addition, Manganese dipyridoxyl diphosphate has been studied for its potential use in treating liver diseases, such as cirrhosis and hepatitis.
Eigenschaften
CAS-Nummer |
119797-12-5 |
|---|---|
Produktname |
Manganese dipyridoxyl diphosphate |
Molekularformel |
C22H28MnN4O14P2-2 |
Molekulargewicht |
689.4 g/mol |
IUPAC-Name |
2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+) |
InChI |
InChI=1S/C22H32N4O14P2.Mn/c1-13-21(31)17(15(5-23-13)11-39-41(33,34)35)7-25(9-19(27)28)3-4-26(10-20(29)30)8-18-16(12-40-42(36,37)38)6-24-14(2)22(18)32;/h5-6,31-32H,3-4,7-12H2,1-2H3,(H,27,28)(H,29,30)(H2,33,34,35)(H2,36,37,38);/q;+2/p-4 |
InChI-Schlüssel |
QDQFSBKXQQZVTB-UHFFFAOYSA-J |
SMILES |
[H+].[H+].[H+].[H+].CC1=NC=C(C(=C1[O-])CN(CCN(CC2=C(C(=NC=C2COP(=O)([O-])[O-])C)[O-])CC(=O)[O-])CC(=O)[O-])COP(=O)([O-])[O-].[Mn+2] |
Kanonische SMILES |
[H+].[H+].[H+].[H+].CC1=NC=C(C(=C1[O-])CN(CCN(CC2=C(C(=NC=C2COP(=O)([O-])[O-])C)[O-])CC(=O)[O-])CC(=O)[O-])COP(=O)([O-])[O-].[Mn+2] |
Synonyme |
N,N'-bis(pyridoxal-5-phosphate)ethylenediamine-N,N'-diacetic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



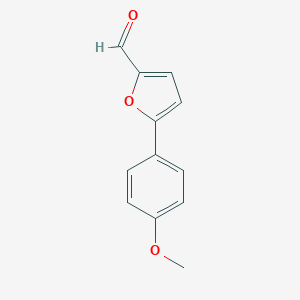
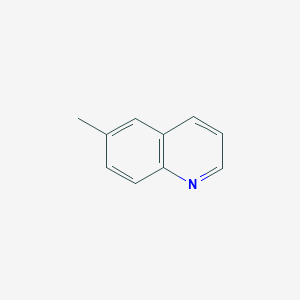
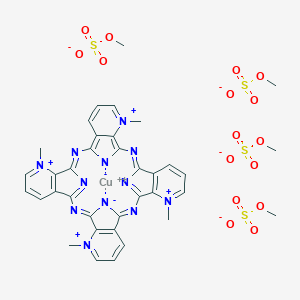
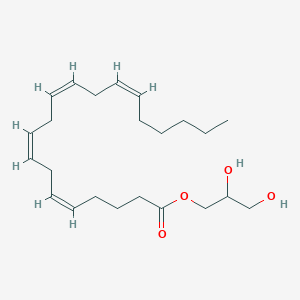
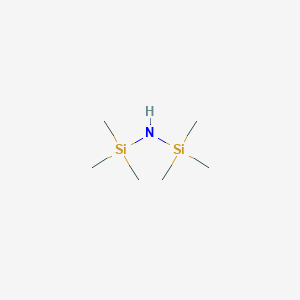
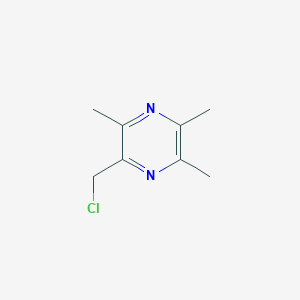
![(5Z,8Z,11Z,14Z)-2-[[Tris(1-methylethyl)silyl]oxy]-5,8,11,14-eicosatetraenoic Acid 1-[[[Tris(1-methyl](/img/structure/B44284.png)
![(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B44286.png)
![1-Propanone, 1-[4-(2-chloroethyl)phenyl]-](/img/structure/B44288.png)
